molecular formula C32H41N5O10 B13398076 N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid

N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid

Cat. No.: B13398076
M. Wt: 655.7 g/mol
InChI Key: MJGRJCMGMFLOET-UHFFFAOYSA-N
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Description

The compound N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid is a complex organic molecule comprising two distinct components:

  • Primary moiety: A pyrazolo[4,3-c]pyridine core substituted with benzyl, methyl, and phenylmethoxy groups, linked to a branched amide chain.
  • Counterion: 2,3-Dihydroxybutanedioic acid (L-tartaric acid), a chiral dicarboxylic acid commonly used in salt formation for enantiomeric resolution .

The tartaric acid salt formation suggests this compound may be a diastereomeric complex designed for stereochemical purification or enhanced solubility.

Properties

IUPAC Name

N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGRJCMGMFLOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Capromorelin tartrate is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of capromorelin tartrate involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Capromorelin tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Capromorelin tartrate has a wide range of scientific research applications, including:

Mechanism of Action

Capromorelin tartrate exerts its effects by binding to ghrelin receptors in the hypothalamus and pituitary gland. This binding stimulates the secretion of growth hormone and increases appetite. The activation of these receptors leads to the release of insulin-like growth factor 1 from the liver, which further promotes weight gain and muscle growth .

Comparison with Similar Compounds

Key Observations :

  • The pyrazolo[4,3-c]pyridine core is distinct from benzooxazinones () and imidazopyridines (), which feature oxygen- or nitrogen-rich fused rings.
  • Unlike hydrazone-based pyrazole derivatives (), the target compound’s amide linkage provides greater metabolic stability .

Functional Group Variations

  • Amide vs. Ester Linkages: The target compound’s amide group contrasts with ester-containing analogues like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). Esters are more hydrolytically labile, whereas amides enhance stability .
  • Chiral Resolution : Tartaric acid salt formation (target) differs from hydrindantin dihydrate or 1,2-butanediol (), which lack chiral resolving utility .

Salt Formation and Chiral Resolution

  • The use of L-tartaric acid in the target compound aligns with industrial practices for isolating enantiomers, contrasting with simpler diols (e.g., 1,2-butanediol) that lack chirality .

Characterization :

  • Spectroscopy : 1H/13C NMR and IR (as in –3) would confirm substituents and hydrogen-bonding motifs.
  • Mass Spectrometry : HRMS (as in ) would verify molecular weight .
  • Thermal Analysis : Melting point determination (cf. 243–245°C for ’s compound) could assess purity .

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